6-(3-Methylcyclohexyloxy)hexan-1-OL
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Overview
Description
6-(3-Methylcyclohexyloxy)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexanol backbone with a 3-methylcyclohexyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylcyclohexyloxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with hexan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation of the resulting alkylaluminium products. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylcyclohexyloxy)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields the corresponding alkane.
Substitution: Forms halides or other substituted products.
Scientific Research Applications
6-(3-Methylcyclohexyloxy)hexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(3-Methylcyclohexyloxy)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexan-1-ol: A simple alcohol with a six-carbon chain.
3-Methylcyclohexanol: A cyclohexanol derivative with a methyl substituent.
Uniqueness
6-(3-Methylcyclohexyloxy)hexan-1-OL is unique due to its combined structural features of both hexanol and cyclohexanol derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H26O2 |
---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
6-(3-methylcyclohexyl)oxyhexan-1-ol |
InChI |
InChI=1S/C13H26O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h12-14H,2-11H2,1H3 |
InChI Key |
BFUVCJASJWCTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OCCCCCCO |
Origin of Product |
United States |
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